molecular formula C18H15Cl3N2S2 B2604809 (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide CAS No. 318234-33-2

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide

Cat. No.: B2604809
CAS No.: 318234-33-2
M. Wt: 429.8
InChI Key: FVCFVCDWNLOPOY-UHFFFAOYSA-N
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Description

The compound "(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide" is a pyrazole-based derivative featuring multiple chlorophenyl sulfanyl substituents. These compounds are typically synthesized for applications in medicinal chemistry, agrochemicals, or materials science due to their stability and reactivity imparted by sulfur-containing moieties and halogen substituents .

Properties

IUPAC Name

5-chloro-4-[(3-chlorophenyl)sulfanylmethyl]-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2S2/c1-23-18(21)16(10-24-15-4-2-3-13(20)9-15)17(22-23)11-25-14-7-5-12(19)6-8-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCFVCDWNLOPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The introduction of the chlorophenyl and sulfanyl groups is achieved through nucleophilic substitution reactions. For instance, the chlorophenyl group can be introduced using chlorobenzene derivatives in the presence of a base.

    Final Assembly: The final compound is assembled by coupling the pyrazole derivative with the chlorophenyl sulfide under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Pyrazole Core Formation

Pyrazole rings are typically synthesized via condensation reactions. For example, ethyl acetoacetate and hydrazines react under acidic conditions to form pyrazoles . In the case of substituted pyrazoles like the target compound, regioselectivity can be influenced by steric factors. Bulkier substituents on the hydrazine or acetoacetate may reduce reactivity and regioselectivity .

Stability and Polymorphism

Pyrazole derivatives often exhibit polymorphism, where different crystalline forms influence stability and solubility. For example, acetonitrile is used to crystallize thermodynamically stable forms of pyrazole-based compounds, ensuring consistency in formulations .

Pyrazole Ring Formation

The pyrazole core is typically formed via:

  • Condensation : Hydrazines react with β-keto esters (e.g., ethyl acetoacetate) to form intermediates like H-pyrazol-5-ol .

  • Cyclization : Acidic conditions drive cyclization, with regioselectivity influenced by substituent bulkiness .

Sulfide Bond Formation

Sulfide groups may be introduced via:

  • Nucleophilic Substitution : Chloride or tosylate leaving groups could be displaced by thiolates.

  • Cross-Coupling : Transition-metal-catalyzed coupling (e.g., Suzuki or Stille) to attach aryl sulfide moieties.

Reaction Conditions and Yields

Reaction Type Conditions Yield Reference
Condensation (Pyrazole)Ethyl acetoacetate + phenylhydrazine, acid catalysis95%
Sulfide Bond FormationThiosemicarbazide + ketones, H₂SO₄ dehydration57–75%
Polymorph CrystallizationAcetonitrile solvent, seeding with Form A

Structural Analysis

The compound contains:

  • Pyrazole Core : Substituted at positions 3 and 4 with sulfide groups.

  • Sulfide Substituents :

    • 3-Position : [(4-chlorophenyl)sulfanyl]methyl group.

    • 4-Position : Methyl 3-chlorophenyl sulfide.

This dual substitution pattern suggests a designed approach to modulate electronic and steric properties, potentially influencing biological activity or stability.

Stability and Polymorphism

Pyrazole derivatives often form multiple polymorphic forms, affecting physical properties like solubility and melting point. For example, acetonitrile is used to crystallize stable forms of similar compounds, ensuring reproducible formulations . The target compound’s stability may depend on its crystalline form, requiring controlled synthesis conditions to achieve desired polymorphs.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound lies in pharmaceutical research. Its structure suggests potential activity as an anti-inflammatory or analgesic agent. The presence of the pyrazole ring is notable as many pyrazole derivatives exhibit significant biological activities.

Case Study : A study published in the Journal of Medicinal Chemistry explored similar pyrazole derivatives and their efficacy in inhibiting cyclooxygenase enzymes, which are critical in inflammatory processes. The findings indicated that modifications in the sulfanyl group could enhance anti-inflammatory properties, suggesting that (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide may exhibit similar or improved effects .

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is another area of interest. Sulfur-containing compounds have been found to possess fungicidal properties, which can be beneficial in agricultural applications.

Data Table: Efficacy of Sulfur Compounds in Agriculture

Compound NameApplication TypeEfficacy (%)Reference
Compound AFungicide85
Compound BHerbicide75
This compoundPotential FungicideTBD

This table illustrates the potential efficacy of similar compounds, indicating that further research could establish the effectiveness of our compound in agricultural settings.

Material Science

In material science, compounds with sulfur and chlorine groups are often investigated for their properties as additives in polymers or coatings. The unique structure may provide enhanced thermal stability or resistance to degradation.

Case Study : Research has shown that incorporating sulfur-containing compounds into polymer matrices can significantly improve mechanical properties and thermal resistance . This suggests that this compound could be explored as an additive in polymer formulations.

Mechanism of Action

The mechanism by which (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide exerts its effects depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes or Receptors: The compound can interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathway Modulation: It can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The target compound shares structural similarities with several pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₁₈H₁₄Cl₃N₂S₂ 436.80 3-chlorophenyl sulfide, 4-chlorophenyl sulfanyl, methyl-pyrazole Inferred
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate C₂₄H₁₈Cl₂N₂O₂S 469.38 4-chlorobenzoate ester, 4-chlorophenyl sulfanyl, methyl-pyrazole
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime C₁₆H₁₁Cl₂F₃N₄OS₂ 467.31 Trifluoromethyl, oxime, 3-chlorophenyl sulfanyl
5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole C₁₇H₁₂Cl₃N₂S 394.72 2,4-dichlorophenyl sulfanyl, methyl-pyrazole

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability compared to the target compound’s simpler methyl group .
  • Sulfur Linkages : All analogs feature sulfanyl (-S-) groups, which contribute to π-π stacking interactions and influence crystallographic packing, as observed in X-ray studies .
Crystallographic and Stability Data
  • Crystal Systems: Compounds like the oxime derivative in crystallize in the monoclinic system (space group P2₁/n) with cell parameters a = 12.328 Å, b = 12.787 Å, c = 13.139 Å, and β = 110.16° . The target compound likely adopts a similar lattice due to analogous substituents.
  • Bond Lengths : In ’s pyrazole derivative, mean C–C bond lengths of 0.003 Å indicate high structural rigidity, a trait shared by chlorophenyl sulfanyl-containing compounds .
Reactivity Trends
  • Electrophilic Substitution : Chlorine atoms on phenyl rings direct further substitution reactions (e.g., nitration) to meta/para positions.
  • Oxidative Stability: Sulfanyl groups are prone to oxidation to sulfoxides or sulfones, as noted in TRI reports for sulfur-containing compounds .

Biological Activity

The compound (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide (CAS No. 318234-29-6) is a pyrazole derivative known for its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

  • Molecular Formula : C18H15Cl3N2S2
  • Molecular Weight : 429.81 g/mol
  • Melting Point : Not specifically reported, but related compounds have melting points ranging from 105°C to 108°C .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds showed effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A series of studies demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for similar compounds ranged from 0.01 to 5.40 μM, indicating strong inhibitory effects .

CompoundIC50 (μM)Target Enzyme
Compound A0.01COX-2
Compound B5.40COX-1
Compound C1.785-LOX

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to the target compound have shown promising results in inhibiting tumor growth in vitro and in vivo. For example, a study reported that certain pyrazole derivatives exhibited over 50% inhibition of cancer cell proliferation at specific concentrations .

Synthesis and Evaluation

A significant study synthesized a series of pyrazole derivatives, including the target compound, and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit key enzymes involved in inflammation and cancer progression. The results indicated that several derivatives had enhanced activity compared to traditional drugs like celecoxib and diclofenac .

Toxicity Studies

Acute toxicity studies have shown that certain derivatives possess a high safety margin, with LD50 values exceeding 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what solvents/catalysts are optimal for high yield?

Methodological Answer: The synthesis typically involves a multi-step protocol:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
  • Step 2: Sulfanylation using 4-chlorothiophenol or its derivatives under basic conditions (e.g., K₂CO₃ in DMF or THF).
  • Step 3: Methylation at the pyrazole N1-position using methyl iodide in the presence of a base like NaH . Optimal solvents for purification include dichloromethane or ethyl acetate, with yields ranging from 60–85% depending on steric hindrance from the substituents .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its regiochemistry?

Methodological Answer:

  • Single-crystal X-ray diffraction is the gold standard for confirming regiochemistry, as seen in studies of analogous pyrazole derivatives (e.g., R factor = 0.081–0.088, T = 100–113 K) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions: The methyl group at N1 appears as a singlet (~δ 3.7 ppm), while sulfanyl protons show deshielding (δ 4.2–4.5 ppm) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfanylation be addressed, particularly for sterically hindered intermediates?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic effects: Electron-withdrawing groups (e.g., -CF₃) at the pyrazole C3 position direct sulfanylation to the less hindered C4-methyl site .
  • Steric control: Bulky bases (e.g., DBU) favor attack at accessible positions, while microwave-assisted synthesis reduces side reactions .
  • Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to optimize reaction pathways .

Q. How do conflicting NMR and X-ray crystallography data for analogous compounds inform structural validation?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces:

  • Dynamic NMR at variable temperatures (e.g., −40°C to 25°C) can "freeze" conformers, resolving split signals .
  • Hirshfeld surface analysis of X-ray data quantifies intermolecular interactions (e.g., C–H···π contacts) that stabilize specific conformations in the solid state .
  • Cross-validation with IR and Raman spectroscopy identifies vibrational modes consistent with crystallographic bond lengths .

Q. What strategies mitigate decomposition during storage, given the compound’s sulfanyl and chloro substituents?

Methodological Answer: Stability is enhanced by:

  • Storage conditions: Argon atmosphere at −20°C in amber vials to prevent oxidation of the sulfanyl group .
  • Additives: Antioxidants like BHT (0.1% w/w) or chelating agents (EDTA) reduce metal-catalyzed degradation .
  • Periodic analysis: HPLC-MS monitoring (C18 column, acetonitrile/water gradient) detects degradation products (e.g., sulfoxides) .

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths differ for the pyrazole ring in related structures?

Methodological Answer: Discrepancies arise from:

  • Basis set limitations: Larger basis sets (e.g., def2-TZVP) improve agreement with X-ray data .
  • Crystal packing effects: Intermolecular forces (e.g., halogen bonding from Cl substituents) distort bond lengths by 0.01–0.03 Å vs. gas-phase calculations .
  • Thermal motion: Atomic displacement parameters (ADPs) in crystallography account for dynamic disorder not modeled in DFT .

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